molecular formula C19H22ClNO5 B033539 2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid CAS No. 109523-88-8

2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B033539
CAS No.: 109523-88-8
M. Wt: 379.8 g/mol
InChI Key: FQONCKJORJYDTK-UHFFFAOYSA-N
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Description

Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is a complex organic compound with a biphenyl structure. This compound is characterized by the presence of a chloro-substituted biphenyl group, an ethanamine moiety, and an ethanedioate counterion. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) typically involves multiple steps:

    Formation of 2-chloro-1,1’-biphenyl: This can be achieved through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The 2-chloro-1,1’-biphenyl undergoes a methoxylation reaction to introduce the methoxy group.

    Amination: The methoxylated biphenyl is then reacted with dimethylamine to form the ethanamine derivative.

    Formation of Ethanedioate Salt: Finally, the ethanamine derivative is reacted with ethanedioic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups.

    Reduction: Reduction reactions can occur at the chloro-substituted biphenyl group.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or methoxy-substituted biphenyl derivatives.

    Reduction: Products may include dechlorinated biphenyl derivatives.

    Substitution: Products may include substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-substituted biphenyl group can interact with hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1’-biphenyl: Shares the biphenyl structure but lacks the ethanamine and methoxy groups.

    4-Methoxy-2-chlorobiphenyl: Similar structure but without the ethanamine moiety.

    N,N-Dimethylethanamine: Contains the ethanamine moiety but lacks the biphenyl structure.

Uniqueness

Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is unique due to the combination of its biphenyl, methoxy, and ethanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

109523-88-8

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C17H20ClNO.C2H2O4/c1-19(2)11-12-20-13-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

FQONCKJORJYDTK-UHFFFAOYSA-N

SMILES

CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

109523-88-8

Synonyms

Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate

Origin of Product

United States

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